molecular formula C7H9N3 B2713358 3-Azidotricyclo[2.2.1.02,6]heptane CAS No. 2416229-35-9

3-Azidotricyclo[2.2.1.02,6]heptane

Cat. No. B2713358
CAS RN: 2416229-35-9
M. Wt: 135.17
InChI Key: ZBQGCWZBBHHMAP-UHFFFAOYSA-N
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Description

3-Azidotricyclo[2.2.1.02,6]heptane is a derivative of tricyclo[2.2.1.02,6]heptane . It is a complex organic compound that has been studied for its unique properties and potential applications .


Synthesis Analysis

The synthesis of 3-Azidotricyclo[2.2.1.02,6]heptane involves a series of complex reactions. For instance, 1-Methoxycarbonyl-4-azatricyclo[2.2.1.0 2.6]heptane has been prepared by an efficient carbonium ion mediated rearrangement . Another approach involves the reduction of spirocyclic oxetanyl nitriles .


Molecular Structure Analysis

The molecular structure of 3-Azidotricyclo[2.2.1.02,6]heptane is complex due to its tricyclic nature. It is derived from tricyclo[2.2.1.02,6]heptane, which has a molecular weight of 136.2340 .


Chemical Reactions Analysis

The chemical reactions involving 3-Azidotricyclo[2.2.1.02,6]heptane are complex and involve multiple steps. For instance, the formation of a highly strained 3-azabicyclo[3.2.0]heptane derivative through a catalyst-free multistep reaction has been studied .

Scientific Research Applications

Synthesis of Conformationally Rigid α-Amino Acid

Research conducted by Vasin, Korovin, and Razin (2016) demonstrated the synthesis of a conformationally rigid α-amino acid with a bicyclo[3.1.1]heptane skeleton. This was achieved through the conjugate addition of halo- and mercuroazidation to 1-phenyltricyclo-[4.1.0.02.7]heptane. The process involved reactions with N-bromo-, N-chloro-, N-iodosuccinimides, and mercury(II) acetate in the presence of sodium azide. This approach highlights the versatility of azido compounds in synthesizing structurally complex amino acids, potentially useful in the development of new pharmaceuticals or materials with unique properties (Vasin, Korovin, & Razin, 2016).

Advanced Building Blocks for Drug Discovery

Denisenko et al. (2017) developed a rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes, positioning them as attractive building blocks for drug discovery. Utilizing common chemicals like benzaldehyde, allylamine, and cinnamic acid, this synthesis leverages intramolecular [2+2]-photochemical cyclization. Such building blocks are crucial for the rapid development of novel drugs by providing a versatile framework for constructing complex molecular architectures (Denisenko et al., 2017).

Novel Diastereoselective Multicomponent Cascade Reaction

Kriis, Ausmees, Pehk, Lopp, and Kanger (2010) discovered a novel multicomponent cascade reaction that led to the formation of a strained 3-azabicyclo[3.2.0]heptane derivative. This reaction is highly diastereoselective, predominantly yielding one diastereoisomer, which underscores the potential of such azabicycloheptanes as important pharmacophores in medicinal chemistry. The ability to selectively synthesize one diastereoisomer over others is particularly valuable in the development of drugs with specific, desired effects (Kriis et al., 2010).

Azido-Bridged Disc-Like Heptanuclear Cobalt(II) Cluster

Research by Zhang, Wernsdorfer, Pan, Wang, and Gao (2006) introduced a disc-like heptanuclear Co(II)-cluster, demonstrating the utility of azido groups in the formation of complex metal clusters. This cluster shows slow relaxation at static zero and non-zero fields below 6 K, indicating its potential as a single-molecule magnet. Such materials could have applications in quantum computing, data storage, and magnetic sensors, highlighting the diverse applications of azido compounds beyond traditional organic synthesis (Zhang et al., 2006).

properties

IUPAC Name

3-azidotricyclo[2.2.1.02,6]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-10-9-7-3-1-4-5(2-3)6(4)7/h3-7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQGCWZBBHHMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C3C2N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azidotricyclo[2.2.1.02,6]heptane

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